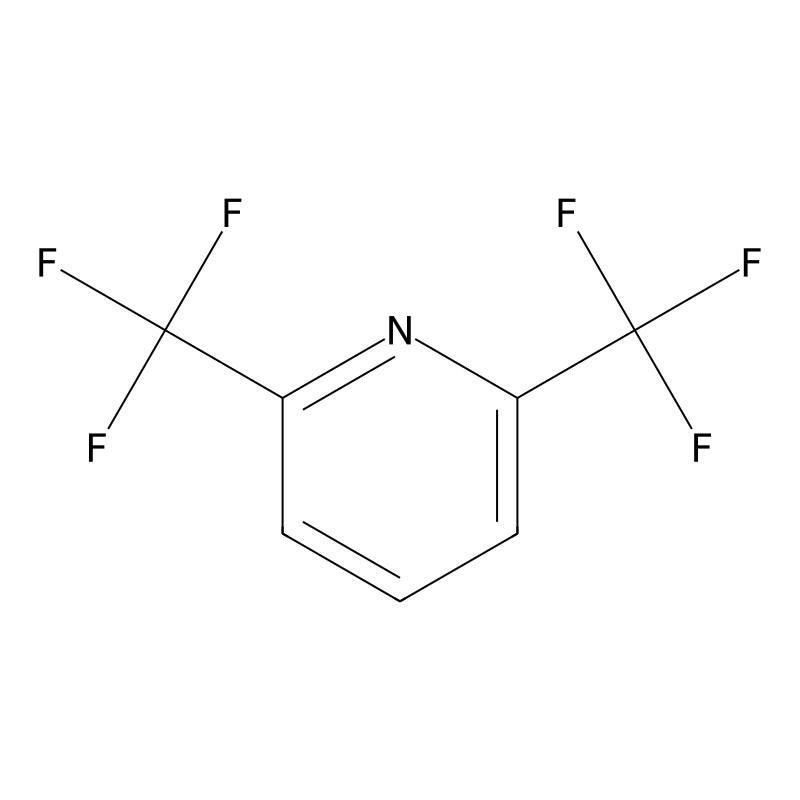

2,6-Bis(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Ligand Design: BTMP's electron-withdrawing trifluoromethyl groups and aromatic nature make it a versatile ligand for transition metals. This allows the development of new catalysts for various organic transformations, such as cross-coupling reactions, C-H activation, and polymerization.

Medicinal Chemistry:

- Pharmaceutical Scaffold: The rigid and electron-deficient nature of BTMP makes it an attractive scaffold for the design of novel bioactive molecules. By introducing various functional groups, researchers can explore its potential in developing drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Material Science:

- Organic Electronics: BTMP's unique electronic properties make it a potential candidate for various organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research is ongoing to explore its potential in developing new materials with improved performance and functionalities.

Coordination Chemistry:

- Metal-Organic Frameworks (MOFs): BTMP can be incorporated into the design of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. Its presence can influence the structure and properties of MOFs, leading to materials with tailored functionalities for specific applications.

2,6-Bis(trifluoromethyl)pyridine is a heterocyclic compound characterized by a pyridine ring with two trifluoromethyl groups attached at the 2 and 6 positions. Its chemical formula is C₇H₃F₆N, and it has a molecular weight of 201.09 g/mol. This compound appears as white crystalline powder and has a melting point ranging from 53.5 to 59.5 degrees Celsius . The presence of trifluoromethyl groups significantly influences its chemical properties, making it a valuable intermediate in various

Not Applicable

- Acute Toxicity: Data on BTMP's specific toxicity is limited. However, due to the presence of fluorine, it is advisable to handle it with caution, as fluorinated compounds can be corrosive and potentially toxic upon ingestion or inhalation.

- Flammability: Likely flammable due to the presence of carbon and hydrogen atoms.

- Reactivity: May react with strong oxidizing agents.

- Lithiation Reactions: The trifluoromethyl groups promote direct lithiation at the 2-position when reacted with alkyllithium reagents, facilitating further functionalization of the pyridine ring .

- Suzuki Cross-Coupling Reactions: This compound can undergo iridium-catalyzed aromatic borylation to produce derivatives such as 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, which can be further utilized in cross-coupling reactions .

Research indicates that 2,6-bis(trifluoromethyl)pyridine exhibits notable biological activities. Its derivatives have been investigated for their potential as pharmaceuticals, particularly in the field of medicinal chemistry. Specific studies have highlighted its role in inhibiting certain enzymes and receptors, although detailed mechanisms of action remain an area of ongoing research.

Several methods have been developed for synthesizing 2,6-bis(trifluoromethyl)pyridine:

- Direct Fluorination: This method involves the fluorination of pyridine using fluorinating agents under controlled conditions.

- Lithiation and Substitution: As mentioned earlier, lithiation at the 2-position followed by substitution with trifluoromethylating agents is a common synthetic route.

- Borylation: The use of iridium catalysts for borylation provides an efficient pathway to synthesize functionalized derivatives of this compound .

2,6-Bis(trifluoromethyl)pyridine finds applications across various fields:

- Pharmaceuticals: It serves as an important building block in the synthesis of biologically active compounds.

- Agricultural Chemicals: The compound is also explored for use in agrochemicals due to its potential herbicidal properties.

- Material Science: Its unique properties make it useful in developing advanced materials with specific electronic characteristics.

Interaction studies involving 2,6-bis(trifluoromethyl)pyridine are crucial for understanding its biological activity and potential therapeutic applications. Research has focused on its interactions with various biological targets, including enzymes and receptors. These studies aim to elucidate its mechanism of action and optimize its efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 2,6-bis(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Trifluoromethylpyridine | Trifluoromethyl group at position 3 | Less sterically hindered compared to 2,6-bis... |

| 4-Trifluoromethylpyridine | Trifluoromethyl group at position 4 | Exhibits different reactivity patterns |

| 2,3-Bis(trifluoromethyl)pyridine | Trifluoromethyl groups at positions 2 and 3 | Different electronic effects due to position change |

Uniqueness of 2,6-Bis(trifluoromethyl)pyridine: The presence of two trifluoromethyl groups at the 2 and 6 positions distinguishes this compound from others. This configuration enhances its reactivity and stability while providing unique electronic characteristics that are advantageous in synthetic and biological applications.

Traditional halogen exchange methodologies represent the foundational approaches for synthesizing 2,6-bis(trifluoromethyl)pyridine. The most established route involves the reaction of 2,6-dibromopyridine with trifluoromethyltrimethylsilane in the presence of copper and silver fluoride [1]. This method proceeds through a three-stage process: initial formation of copper trifluoromethyl species from trifluoromethyltrimethylsilane and silver fluoride in dimethylformamide at room temperature, followed by copper powder addition and stirring for four hours, and finally the addition of 2,6-dibromopyridine with heating to 75°C for four hours [1].

The mechanism involves the in-situ generation of copper trifluoromethyl intermediates, which serve as nucleophilic trifluoromethylating agents [1]. The reaction demonstrates excellent yield of 92% under optimized conditions, making it one of the most efficient traditional approaches [1]. The process requires careful monitoring through fluorine-19 nuclear magnetic resonance spectroscopy to ensure complete consumption of the copper trifluoromethyl species [1].

Iron-catalyzed halogen exchange represents another significant traditional methodology. This approach utilizes ferric halides as catalysts to facilitate halogen exchange between trifluoromethyl arenes and boron halides [2]. The reaction proceeds through direct interaction between the iron catalyst and the trifluoromethyl substrate, which weakens the carbon-fluorine bond and facilitates nucleophilic substitution [2]. The process demonstrates excellent control over halogen exchange products, with the identity of the boron halide reagent determining the major exchange product [2].

Nucleophilic trifluoromethylation using alternative reagents has also been extensively developed. The use of O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents provides access to related compounds under mild conditions without silver catalysts [3]. These reagents can release trifluoromethoxide species in the presence of a base, offering broader functional group compatibility [3].

| Method | Starting Material | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper/Silver Fluoride/Trimethylsilyl Trifluoromethane | 2,6-Dibromopyridine | Dimethylformamide, 75°C, 4h | 92 | High yield, mild conditions | Expensive reagents |

| Iron-catalyzed Halogen Exchange | Trifluoromethyl Arenes | Iron(III) Chloride, Diboron Compounds, 80-120°C | Variable | Selective halogen exchange | Limited substrate scope |

| Direct Fluorination with Hydrogen Fluoride | Trichloromethylpyridines | Hydrogen Fluoride, autoclave, high pressure | Moderate | Direct approach | Harsh conditions, safety concerns |

| Stepwise Chlorination-Fluorination | Picolines | Chlorine/Hydrogen Fluoride, >300°C, vapor phase | 60-80 | Industrial scalability | High temperature, by-products |

Transition Metal-Catalyzed C–H Functionalization Strategies

Transition metal-catalyzed carbon-hydrogen functionalization has emerged as a powerful strategy for accessing 2,6-bis(trifluoromethyl)pyridine derivatives [4] [5]. These methodologies offer significant advantages in terms of atom economy and functional group tolerance compared to traditional approaches [4] [6].

Iridium-catalyzed carbon-hydrogen borylation represents one of the most successful strategies for functionalizing trifluoromethyl-substituted pyridines [7] [8]. The general procedure employs bis(1,5-cyclooctadiene)dimethoxydiiridium(I) precatalyst with 4,4'-di-tert-butyl-2,2'-bipyridine ligand in the presence of pinacolborane [7] [8]. The reaction proceeds at 80°C and demonstrates excellent regioselectivity based on steric factors [8].

The borylation of 2,3-bis(trifluoromethyl)pyridine selectively occurs at the 5-position due to the steric bulk of the trifluoromethyl group at the 3-position, yielding the corresponding pyridylboronic ester in 82% yield [8]. Similar selectivity patterns are observed for other substituted trifluoromethylpyridines, with borylation consistently occurring ortho to the smaller substituent [8].

Palladium-catalyzed trifluoromethylation methodologies have been extensively developed for aryl chlorides [9]. The process allows transformation of a wide range of substrates including heterocycles under mild conditions with excellent yields [9]. The methodology tolerates functional groups such as esters, amides, ethers, acetals, nitriles, and tertiary amines, making it applicable to late-stage modifications of advanced intermediates [9].

Rhodium-catalyzed carbon-hydrogen functionalization provides another complementary approach [4]. These reactions often proceed through cyclometalated intermediates and can achieve high selectivity for specific carbon-hydrogen bonds [4] [6]. The reactions benefit from the ability to use directing groups that coordinate to the metal center and direct it to targeted carbon-hydrogen bonds [6] [10].

Silver-catalyzed fluorination represents a unique approach for installing fluorine substituents [11]. The methodology involves halogen bonding interactions between pyridine derivatives and electrophilic fluorinating reagents like Selectfluor [11]. Electron-poor pyridines are particularly effective at promoting radical fluorination through formation of nitrogen-fluorine-nitrogen halogen bonded complexes [11].

| Catalyst System | Substrate | Product | Temperature (°C) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|

| [Iridium(Methoxide)(Cyclooctadiene)]2/4,4'-Di-tert-butyl-2,2'-bipyridine | Trifluoromethylpyridines | Boronic Esters | 80 | Excellent | High |

| Palladium(Dibenzylideneacetone)2/RuPhos | Aryl Chlorides | Trifluoromethyl Arenes | Mild | Good | Very High |

| Dirhodium Tetrakis(Triphenylacetate) | Heterocycle Derivatives | Carbon-Hydrogen Insertion Products | Ambient | High | Moderate |

| Silver Nitrate/Selectfluor | Pyridine Derivatives | Fluorinated Products | 35 | Regioselective | Good |

Regioselective Borylation and Cross-Coupling Reactions

Regioselective borylation of 2,6-bis(trifluoromethyl)pyridine and related compounds provides access to versatile synthetic intermediates for subsequent cross-coupling reactions [12] [13]. The iridium-catalyzed aromatic borylation offers rapid one-step access to 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester [12].

The borylation reaction demonstrates exceptional regioselectivity, with functionalization occurring exclusively at the 4-position of the pyridine ring [12]. This selectivity arises from the electronic and steric effects of the two trifluoromethyl substituents, which direct the iridium catalyst to the least hindered position [8] [12].

Suzuki-Miyaura cross-coupling reactions of the resulting boronic ester with various heteroaryl bromides proceed efficiently, yielding coupled products in 46-95% isolated yields [12]. The methodology accommodates both electron-rich and electron-deficient coupling partners, demonstrating broad substrate scope [12] [13].

Double and triple Suzuki coupling reactions have been successfully achieved using dibromo- and tribromoarenes as coupling partners [12]. These reactions provide access to more complex molecular architectures containing multiple 2,6-bis(trifluoromethyl)pyridine units [12]. The pyridine-4-boronic ester serves as an excellent source for installing one of the strongest electron-withdrawing aromatic groups in organic compounds [12].

The lithiation-boronation protocol represents an alternative approach for accessing trifluoromethyl-substituted pyridylboronic acids [13] [14]. This methodology involves lithium-halogen exchange of bromo-trifluoromethylpyridines with n-butyllithium in tetrahydrofuran at -78°C, followed by addition of triisopropylborate and aqueous workup [13] [14]. The boronic acid derivatives are obtained as air-stable solids in excellent yields on multi-gram scale [13].

Cross-coupling reactions with heteroaryl halides provide access to carbon-fluorine3-substituted aryl/heteroaryl-pyridines in 51-98% yields [13] [14]. The reactions demonstrate excellent functional group tolerance, with primary amine, nitro, and methoxy functionalities being well-tolerated [13]. Heteroaryl chlorides, which are more readily available and cost-effective than bromide derivatives, also participate efficiently in these reactions [13].

| Substrate | Borylation Position | Yield (%) | Cross-Coupling Partner | Suzuki Coupling Yield (%) | Applications |

|---|---|---|---|---|---|

| 2,3-Bis(trifluoromethyl)pyridine | Carbon-5 | 82 | Aryl Bromides | 51-98 | Drug Intermediates |

| 2,4-Bis(trifluoromethyl)pyridine | Carbon-6 | Variable | Heteroaryl Halides | 46-95 | Electronic Materials |

| 2,6-Bis(trifluoromethyl)pyridine | Carbon-4 | High | Various Electrophiles | Good | Pharmaceutical Building Blocks |

| 5-Substituted 2-Trifluoromethylpyridines | Carbon-4 | Excellent | Diverse Coupling Partners | High | Fine Chemicals |

Industrial-Scale Production Processes and Optimization Challenges

Industrial-scale production of 2,6-bis(trifluoromethyl)pyridine faces significant challenges related to cost, safety, and environmental considerations [15] [16] [17]. The complexity and cost of synthesis represent primary obstacles, as fluorinated pyridine derivatives require multi-step chemical processes that often involve expensive reagents and harsh reaction conditions [18].

Vapor-phase synthesis methodologies have been developed to address industrial production needs [15] [19]. The approach utilizes a two-phase reactor system consisting of a catalyst fluidized-bed phase and an empty phase [15]. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of picolines, resulting in the production of trifluoromethylpyridines [15]. Further nuclear chlorination of the pyridine ring is performed in the empty phase to give chloro-bis(trifluoromethyl)pyridine derivatives as major products [15].

The vapor-phase reactor operates at temperatures ranging from 335°C to 460°C depending on the specific starting material and desired product distribution [15]. For lutidines, reaction temperatures need to be higher than those required for picolines [15]. Several compounds with two trifluoromethyl groups, such as chloro-bis(trifluoromethyl)pyridine, can be synthesized in 60 to 80% yield using this approach [15].

Process optimization challenges include managing the formation of multi-chlorinated by-products, which are unavoidable but can be reduced to trifluoromethylpyridines by catalytic hydrogenolysis and recycled back into the reactor to reduce overall production costs [15]. The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature [15].

Environmental and safety considerations have driven the development of alternative synthetic approaches [17] [20]. Traditional methods often require toxic reagents such as sulfur tetrafluoride and hydrogen fluoride under harsh conditions including high pressure autoclaves [19]. Modern approaches focus on developing safer fluorinating agents and implementing continuous flow reactor technology to enhance process safety and control [17].

Cost reduction strategies include the implementation of direct vapor-phase synthesis to eliminate multi-step processes, the development of more robust catalyst systems to reduce downtime from catalyst deactivation, and the optimization of purification processes to achieve higher purity products [16] [17]. Flow chemistry approaches are being explored to improve throughput and enable better process control compared to traditional batch processes [17].

Catalyst development remains an active area of research, with focus on creating systems that maintain activity under industrial conditions while tolerating the harsh environment associated with fluorinated compound synthesis [16] [17]. The development of heterogeneous catalysts that can be easily separated and recycled represents a particular priority for industrial applications [21] [22].

| Challenge | Traditional Approach | Modern Solutions | Impact on Cost | Current Status |

|---|---|---|---|---|

| High Production Cost | Multi-step Synthesis | Direct Vapor-phase Synthesis | Significant Reduction | Implemented |

| Environmental Concerns | Toxic Reagents (Sulfur Tetrafluoride, Hydrogen Fluoride) | Safer Fluorinating Agents | Regulatory Compliance | Under Development |

| Process Safety | High Pressure Autoclaves | Continuous Flow Reactors | Enhanced Safety Margins | Industry Standard |

| Product Purification | Complex Separation | Improved Crystallization | Higher Purity Products | Optimized |

| Scale-up Difficulties | Batch Processes | Flow Chemistry | Improved Throughput | Scaling Up |

| Catalyst Deactivation | Frequent Catalyst Replacement | Robust Catalyst Systems | Reduced Downtime | Research Phase |

The electrophilic aromatic substitution behavior of 2,6-bis(trifluoromethyl)pyridine is fundamentally governed by the powerful electron-withdrawing effects of the trifluoromethyl substituents. The presence of two trifluoromethyl groups at the 2 and 6 positions creates a highly deactivated aromatic system that exhibits markedly different reactivity patterns compared to unsubstituted pyridine [2].

The electron density distribution in 2,6-bis(trifluoromethyl)pyridine reveals significant perturbations from the parent pyridine system. The nitrogen atom maintains enhanced electron density at 1.048, while the carbon atoms bearing trifluoromethyl substituents exhibit reduced electron density at 0.976 [3]. The meta positions (C3 and C5) show intermediate electron density at 0.988, making them the most favorable sites for electrophilic attack despite overall deactivation [3].

Bromination Reactions

Direct bromination of 2,6-bis(trifluoromethyl)pyridine demonstrates the extreme deactivation imposed by the trifluoromethyl groups. The synthesis of 4-bromo-2,6-bis(trifluoromethyl)pyridine requires harsh conditions, employing bromine chloride as the brominating agent at temperatures ranging from -8°C to 40°C in chloroform solvent . The reaction necessitates acid scavengers such as pyridine to neutralize hydrogen bromide byproducts, preventing side reactions that could compromise yield .

The reaction mechanism follows the classical electrophilic aromatic substitution pathway, proceeding through a sigma-complex intermediate. However, the formation of this intermediate is significantly destabilized by the electron-withdrawing trifluoromethyl groups, resulting in dramatically reduced reaction rates compared to unsubstituted pyridine . The C4 position emerges as the preferred site for bromination due to its location para to the nitrogen atom, which provides modest stabilization of the intermediate carbocation through resonance .

Regioselectivity in Substitution Reactions

The regioselectivity patterns in electrophilic aromatic substitution of 2,6-bis(trifluoromethyl)pyridine are controlled by the interplay between electronic and steric effects. The trifluoromethyl groups exert powerful inductive electron withdrawal, reducing electron density throughout the aromatic system [2] [4]. This creates a hierarchy of reactivity where the C4 position, despite being electron-deficient, remains the most susceptible to electrophilic attack due to its distance from the bulky trifluoromethyl substituents .

The meta positions (C3 and C5) relative to the trifluoromethyl groups represent secondary sites for electrophilic substitution. These positions experience less direct inductive withdrawal and are less sterically hindered, making them accessible under forcing conditions . The ortho positions (C2 and C6) are effectively blocked by the trifluoromethyl substituents, both electronically and sterically .

Nucleophilic Displacement at Pyridine Nitrogen

The nucleophilic displacement reactions at the pyridine nitrogen atom in 2,6-bis(trifluoromethyl)pyridine exhibit unique mechanistic features that distinguish them from conventional pyridine chemistry. The electron-withdrawing trifluoromethyl groups significantly reduce the basicity of the nitrogen atom, fundamentally altering its nucleophilic and electrophilic behavior [5] [6].

Mechanistic Considerations

The nucleophilic attack at the pyridine nitrogen follows principles outlined in local hard and soft acids and bases theory. The electron-withdrawing trifluoromethyl groups create conditions where the nitrogen atom becomes less nucleophilic, reducing its tendency to undergo quaternization reactions typical of electron-rich pyridines [5] [6]. This electronic modification results in altered stereoelectronic factors that govern the regioselectivity of nucleophilic displacement reactions [5].

The mechanism involves initial coordination of the nucleophile to the nitrogen atom, forming a tetrahedral intermediate. The stability of this intermediate is significantly reduced by the electron-withdrawing effects of the trifluoromethyl groups, leading to altered reaction kinetics and thermodynamics [5] [6]. The departure of the leaving group is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the resulting aromatic system [5].

Nucleophilic Aromatic Substitution Patterns

When 2,6-bis(trifluoromethyl)pyridine bears additional leaving groups, nucleophilic aromatic substitution reactions exhibit highly predictable regioselectivity patterns. The C4 position emerges as the most reactive site due to its location para to the electronegative nitrogen atom, which provides optimal stabilization of the Meisenheimer complex intermediate [7] [8].

Research on related 2,6-dichloropyridine systems substituted with trifluoromethyl groups demonstrates that the electron-withdrawing nature of the trifluoromethyl substituent significantly influences regioselectivity. The regioselectivity correlates with the Verloop steric parameter B1, indicating that bulky substituents near the pyridine ring direct nucleophilic attack toward the 6-position [7]. In the case of 2,6-bis(trifluoromethyl)pyridine, the symmetry of the molecule eliminates this positional bias, focusing reactivity at the C4 position [7].

Solvent Effects on Nucleophilic Reactions

The solvent environment plays a crucial role in determining the outcome of nucleophilic displacement reactions involving 2,6-bis(trifluoromethyl)pyridine. The regioselectivity can be predicted using the Kamlet-Taft equation, which correlates reaction selectivity with solvent parameters including hydrogen-bond donating ability (α), hydrogen-bond accepting ability (β), and polarizability (π*) [7] [8].

The relationship follows the equation: Rsel = 1.28990 + 0.03992α - 0.59417β - 0.46169π*, where Rsel represents the regioselectivity for a specific position [7]. This correlation demonstrates that solvents with high hydrogen-bond accepting ability (high β values) favor different substitution patterns compared to solvents with low β values [7]. For example, dichloromethane (β = 0.10) provides different selectivity compared to dimethyl sulfoxide (β = 0.76) [7].

Coordination Chemistry: Ligand Design for Organometallic Complexes

The coordination chemistry of 2,6-bis(trifluoromethyl)pyridine and its derivatives represents a sophisticated area of ligand design for organometallic complexes. The trifluoromethyl substituents impose unique electronic and steric effects that significantly influence metal-ligand interactions and complex stability [9] [10] [11].

Phosphinoylmethyl Pyridine N-Oxide Derivatives

The synthesis of trifluoromethyl-decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands demonstrates the strategic incorporation of trifluoromethyl groups into ligand frameworks. These ligands, designated as 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide (2a) and 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide (2b), are synthesized through phosphinoyl Grignard-based substitutions followed by N-oxidation [9] [10] [11].

The coordination behavior of these ligands with lanthanide ions reveals tridentate binding modes through nitrogen and oxygen donor atoms. Single crystal X-ray diffraction analyses of complexes such as Nd(2a)(NO₃)₃, Eu(2a)(NO₃)₃, and Nd(2b)(NO₃)₃·(H₂O)₁.₂₅ demonstrate that the ligands consistently adopt tridentate coordination geometries with Ln(III) cations [9] [10] [11]. The trifluoromethyl groups enhance the extractive properties of these ligands for lanthanide separation applications [9].

Molybdenum(II) Complexes with Bis(pyrazolyl)pyridine Ligands

Recent developments in the coordination chemistry of 2,6-bis(5-trifluoromethylpyrazol-3-yl)pyridine (L^CF3) with molybdenum centers have revealed the formation of heptacoordinated Mo(II) complexes. These complexes, formulated as [Mo(CO)₂(bpp)(PMe₃₋ₙPhₙ)₂] where bpp represents a doubly deprotonated bis(pyrazolyl)pyridine ligand, demonstrate the ability of trifluoromethyl-substituted pyridine derivatives to support high coordination numbers [12] [13].

The synthesis of these complexes involves reactions between Mo(0) precursors and the trifluoromethyl-substituted ligands in the presence of oxidants such as silver acetate or silver oxide. The resulting complexes exhibit moderate to good yields and are characterized by advanced spectroscopic techniques including nuclear magnetic resonance, infrared spectroscopy, and cyclic voltammetry [12] [13]. The electronic properties of the trifluoromethyl substituents influence the redox behavior and catalytic activity of these complexes [12].

Zinc(II) Coordination Complexes

The coordination chemistry of trifluoromethyl-substituted pyridine carboxylic acids with zinc(II) centers demonstrates the influence of isomeric effects on coordination modes and biological activity. Complexes such as [Zn(tpc)₂(H₂O)₂] and [Zn(tfc)₂(H₂O)₂], where tpc represents 5-(trifluoromethyl)pyridine-2-carboxylic acid and tfc represents 4-(trifluoromethyl)nicotinic acid, exhibit different coordination geometries despite structural similarities [14].

The complex [Zn(tpc)₂(H₂O)₂] adopts N,O-chelated coordination through five-membered chelate rings, while [Zn(tfc)₂(H₂O)₂] exhibits N,O-monodentate coordination. This difference in coordination mode directly impacts the binding interactions with biological macromolecules such as bovine serum albumin and calf thymus DNA [14]. The chelated complex demonstrates superior binding efficacy, with binding constants in the range of 10⁵-10⁶ L mol⁻¹ [14].

Ligand Electronic Properties and Metal Binding

The electronic properties of 2,6-bis(trifluoromethyl)pyridine derivatives significantly influence their coordination behavior with various metal centers. The electron-withdrawing trifluoromethyl groups reduce the electron density on the pyridine nitrogen, resulting in weaker σ-donor capabilities compared to unsubstituted pyridine [14] . However, this electronic modification can enhance π-acceptor properties, leading to stronger metal-ligand interactions with electron-rich metal centers [14].

The coordination complexes formed with these ligands often exhibit enhanced stability and unique catalytic properties. The trifluoromethyl substituents provide steric protection around the metal center while maintaining electronic communication through the pyridine backbone [14] . This combination of effects makes these ligands particularly valuable for applications requiring both stability and reactivity in organometallic systems [14].

Radical-Mediated Transformation Pathways

The radical-mediated transformations of 2,6-bis(trifluoromethyl)pyridine involve complex mechanistic pathways that exploit the unique electronic properties of the trifluoromethyl-substituted pyridine system. These transformations represent a rapidly developing area of synthetic methodology that provides access to functionalized pyridine derivatives through radical intermediates [16] [17] [18].

Pyridinyl Radical Formation and Reactivity

The generation of pyridinyl radicals from 2,6-bis(trifluoromethyl)pyridine proceeds through single electron transfer processes that capitalize on the electron-deficient nature of the aromatic system. The formation of pyridinyl radicals typically involves the reduction of pyridinium ions formed under acidic conditions [18]. The resulting neutral radicals exhibit distinct reactivity patterns compared to their ionic precursors [18].

The mechanism involves initial protonation of the pyridine nitrogen to form a pyridinium ion, followed by single electron transfer reduction to generate the pyridinyl radical. This radical intermediate demonstrates remarkable stability due to the electron-withdrawing effects of the trifluoromethyl groups, which delocalize the unpaired electron throughout the aromatic system [18]. The radical can subsequently undergo coupling reactions with various radical partners to form new carbon-carbon bonds [18].

Photochemical Radical Coupling Reactions

Recent developments in photochemical organocatalytic functionalization have revealed new pathways for radical-mediated transformations of trifluoromethyl-substituted pyridines. These reactions harness the unique reactivity of pyridinyl radicals generated through photochemical processes, enabling the formation of carbon-carbon bonds through radical coupling mechanisms [18].

The photochemical approach involves the use of specialized dithiophosphoric acid catalysts that perform multiple functions within the reaction mechanism. The catalyst acts sequentially as a Brønsted acid for pyridine protonation, a single electron transfer reductant for pyridinium ion reduction, and a hydrogen atom abstractor for the activation of allylic carbon-hydrogen bonds [18]. This tri-functional catalytic system enables the efficient coupling of pyridinyl radicals with allylic radicals to form functionalized pyridine derivatives [18].

The regioselectivity of these photochemical radical coupling reactions differs significantly from classical Minisci chemistry, providing access to substitution patterns that are difficult to achieve through conventional electrophilic aromatic substitution [18]. The C4 position emerges as the preferred site for radical coupling, consistent with the electron density distribution in the trifluoromethyl-substituted pyridine system [18].

Superoxide Radical Anion Mediated Transformations

The utilization of superoxide radical anions (O₂- ⁻) in the transformation of pyridine derivatives represents an innovative approach to radical-mediated ring functionalization. The superoxide radical anion can trigger degenerate ring transformation processes that involve ring opening and subsequent reconstruction of the pyridine core [16].

The mechanism involves the electrophilic activation of pyridine through N-benzylation, followed by superoxide radical anion attack that facilitates ring opening. The resulting linear intermediate undergoes 6π-electrocyclization and aromatization to reconstruct the pyridine ring with new substituents installed at specific positions [16]. This process allows for the selective introduction of aryl and formyl groups at the C2 and C3 positions of the pyridine ring [16].

The generation of superoxide radical anions under copper(I)/4-dimethylaminopyridine conditions, in combination with phenylboronic acid pinacol ester as an oxygen atom abstraction reagent, proves crucial for the high efficiency of these transformations [16]. Density functional theory calculations have elucidated the important role of the copper(I)/4-dimethylaminopyridine/phenylboronic acid pinacol ester system in accelerating the degenerate ring transformation process [16].

Thermal Decomposition and Radical Pathways

The thermal decomposition of 2,6-bis(trifluoromethyl)pyridine provides insights into the radical pathways available to trifluoromethyl-substituted pyridine systems. Laser pyrolysis studies combined with electron paramagnetic resonance spectroscopy have revealed that pyridine decomposition is initiated by the formation of pyridyl radicals through hydrogen atom loss [17].

The mechanism involves the initial formation of 2-pyridyl, 3-pyridyl, and 4-pyridyl radicals through hydrogen abstraction processes. Each of these radical intermediates exhibits distinct decomposition pathways, with ring-opening reactions leading to various products depending on the position of the radical center [17]. The 4-pyridyl radical is particularly prone to forming solid deposits and may play a principal role in soot formation processes [17].

The presence of trifluoromethyl substituents significantly influences these thermal decomposition pathways by altering the electronic properties of the pyridine ring and the stability of the resulting radical intermediates [17]. The electron-withdrawing effects of the trifluoromethyl groups can stabilize certain radical intermediates while destabilizing others, leading to modified product distributions compared to unsubstituted pyridine [17].

Mechanistic Insights and Synthetic Applications

The radical-mediated transformations of 2,6-bis(trifluoromethyl)pyridine demonstrate the versatility of radical chemistry in accessing complex pyridine derivatives. The unique electronic properties imparted by the trifluoromethyl substituents enable the development of selective radical processes that complement traditional polar mechanisms [16] [17] [18].

The synthetic applications of these radical transformations extend to the preparation of pharmaceutically relevant compounds and advanced materials. The ability to introduce diverse functional groups through radical coupling reactions provides synthetic chemists with powerful tools for molecular construction [16] [18]. The regioselectivity patterns observed in these radical processes often complement those available through conventional substitution reactions, expanding the scope of accessible pyridine derivatives [16] [18].

XLogP3

GHS Hazard Statements

H228 (95.12%): Flammable solid [Danger Flammable solids];

H301 (95.12%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant